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Compound of Interest

3-(Benzyloxy)-4-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B116517

An In-depth Technical Guide to 3-(Benzyloxy)-4-
hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular structure, properties,
synthesis, and biological context of 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key
intermediate in the synthesis of complex organic molecules.

Molecular Structure and Formula

3-(Benzyloxy)-4-hydroxybenzaldehyde is an aromatic aldehyde characterized by a benzene
ring substituted with an aldehyde, a hydroxyl group, and a benzyloxy group. Its IUPAC name is
4-hydroxy-3-(phenylmethoxy)benzaldehyde.[1][2] The molecule's structure makes it a valuable
building block in organic synthesis, particularly for pharmaceuticals.[1]

The core structure consists of a benzaldehyde moiety, with the hydroxyl (-OH) group at the C4
position and the benzyloxy (-OCH2CsHs) group at the C3 position. This arrangement of
functional groups allows for a variety of chemical transformations.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b116517?utm_src=pdf-interest
https://www.benchchem.com/product/b116517?utm_src=pdf-body
https://www.benchchem.com/product/b116517?utm_src=pdf-body
https://www.benchchem.com/product/b116517?utm_src=pdf-body
https://www.benchchem.com/product/b116517?utm_src=pdf-body
https://www.benchchem.com/product/b116517
https://pubchem.ncbi.nlm.nih.gov/compound/11020635
https://www.benchchem.com/product/b116517
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-(Benzyloxy)-4-hydroxybenzaldehyde

is based on a

N

enzene Ring Core

(&
N

is substituted with an is substituted with a is substituted with a
v A 4
Aldehyde Group (-CHO) Benzyloxy Group (-OCHzPh) Hydroxyl Group (-OH)
at Cl at C3 at C4

Click to download full resolution via product page

Caption: Logical relationship of functional groups.

Key Identifiers

The fundamental properties and identifiers of 3-(Benzyloxy)-4-hydroxybenzaldehyde are
summarized below.
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Identifier Value Reference
Chemical Formula C14H1203 [11121[3]
Molecular Weight 228.24 g/mol [11[2][3]
IUPAC Name hydroxy-S- [1]12]

(phenylmethoxy)benzaldehyde

CAS Number 50773-56-3 [1]12]

C1=CC=C(C=C1)COC2=C(C=
SMILES 2]
CC(=C2)C=0)0

CWMRCRFALIQFHU-
InChiKey [1][3]
UHFFFAOYSA-N

Physical Form Solid [3]

Spectroscopic and Physicochemical Data

Spectroscopic analysis is crucial for the verification of the structure and purity of the compound.
Key analytical data are presented below.
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Property | Technique

Data

Reference

1H NMR (DMSO-ds)

6 10.50 (s, 1H, -OH), 9.80 (s,
1H, -CHO), 7.45-7.30 (m, 5H,
benzyl), 6.90-7.10 (m, 3H,

aromatic)

[1]

Infrared (IR)

Characteristic Peaks: Broad O-
H stretch at ~3300 cm~4;
Aldehyde C=0 stretch at
~1700 cm~%; C-O-C stretch at
~1250 cm~1,

[1]

Mass Spectrometry

Specific high-resolution mass
spectrometry data for this CAS
number is not readily available
in the searched literature. The
exact mass is calculated to be
228.0786 Da.

[4]

Flash Point

114 °C

[5]

Experimental Protocols
Synthesis from 3,4-Dihydroxybenzaldehyde

A primary method for synthesizing 3-(Benzyloxy)-4-hydroxybenzaldehyde is through the

selective mono-benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).[1] The

phenolic hydroxyl group at the C3 position is more sterically hindered and slightly less acidic

than the one at C4, allowing for selective protection.

Materials:

o 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)

e Benzyl bromide or Benzyl chloride

e Potassium carbonate (K2COs) or another suitable base
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Acetone or Dimethylformamide (DMF) as solvent

Ethyl acetate and Hexane for chromatography

Protocol:

Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom
flask equipped with a reflux condenser.

Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The
mixture should be stirred vigorously.

Alkylation: Add benzyl bromide (1.0-1.1 eq) dropwise to the suspension at room temperature.

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off
the inorganic salts.

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the
resulting residue in ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel, typically using a
hexane/ethyl acetate gradient, to yield the pure 3-(Benzyloxy)-4-hydroxybenzaldehyde.
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Caption: General experimental workflow for synthesis.
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Biological and Pharmacological Context

While 3-(Benzyloxy)-4-hydroxybenzaldehyde is primarily valued as a synthetic intermediate
for more complex molecules like B-blockers, its structural motifs are found in various
biologically active compounds.[1] Research into related hydroxybenzaldehyde derivatives
suggests potential for antioxidant and anti-inflammatory activities.[1]

Role in Modulating the Sonic Hedgehog (Shh) Signaling
Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and for adult
tissue maintenance.[6][7] Aberrant activation of this pathway is implicated in several cancers.[7]
The pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched
(PTCH1). This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-
protein-coupled receptor-like protein.[8][9] The activation of SMO triggers a downstream
cascade that ultimately leads to the activation of Gli family transcription factors, which
translocate to the nucleus and regulate the expression of target genes.[7][9]

Small molecules can directly modulate this pathway. Notably, studies on related compounds
like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have shown they can act as
activators of the Shh pathway, likely by interacting with components downstream of the Shh
ligand itself, potentially at the level of SMO.[6] This provides a valuable therapeutic avenue for
conditions requiring tissue regeneration or repair.
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Caption: Simplified Sonic Hedgehog (Shh) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b116517?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

